2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of a nitro group on the phenyl ring and a tolyl group on the oxadiazole ring.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these activities are often dependent on the specific structure and functional groups present in the oxadiazole derivative.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit bacterial growth by interacting with bacterial proteins . The specific interactions of 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole with its targets would depend on the specific structure and functional groups of the compound.
Biochemical Pathways
For instance, some oxadiazole derivatives have been found to inhibit the synthesis of bacterial proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
For instance, the presence of nitro and phenyl groups in this compound could potentially influence its absorption and distribution in the body .
Result of Action
Based on the known activities of oxadiazole derivatives, it can be inferred that this compound could potentially inhibit the growth of bacteria or other microorganisms by interacting with their proteins and affecting their biochemical pathways .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties
Cellular Effects
Oxadiazole derivatives have been reported to exhibit significant activity against various bacterial strains
Molecular Mechanism
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with a variety of biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with p-tolyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of oxadiazoles, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2), and sulfonating agents (e.g., SO3/H2SO4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(3-Amino-phenyl)-5-p-tolyl-[1,3,4]oxadiazole.
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising anticancer, antibacterial, antifungal, and antiviral activities. .
Industrial Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different substitution patterns and properties.
1,3,4-Thiadiazole: A sulfur-containing analog of oxadiazole with similar biological activities.
1,2,3-Triazole: A nitrogen-rich heterocycle with diverse applications in medicinal chemistry and material science.
Uniqueness
2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole is unique due to the presence of both nitro and tolyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and biological activity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
2-(4-methylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-7-11(8-6-10)14-16-17-15(21-14)12-3-2-4-13(9-12)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUREENQVGKDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.